2-(Chloromethyl)-5-fluorobenzonitrile
Description
Historical Context and Discovery Timeline
2-(Chloromethyl)-5-fluorobenzonitrile emerged as a compound of interest in the late 20th century, coinciding with advancements in halogenated aromatic chemistry. Its development is tied to the broader exploration of benzonitrile derivatives, which gained traction in the 1970s as intermediates for agrochemicals and pharmaceuticals. While no single seminal publication marks its discovery, its synthesis methods evolved alongside innovations in regioselective halogenation and functional group manipulation. For instance, early routes likely adapted Friedel-Crafts alkylation or chloromethylation techniques, similar to those employed for structurally analogous compounds like 4-(chloromethyl)-3-fluorobenzonitrile. The compound’s utility grew in the 2000s with increased demand for fluorinated building blocks in drug discovery, particularly for kinase inhibitors and antimicrobial agents.
Nomenclature and IUPAC Classification
The systematic IUPAC name 2-(chloromethyl)-5-fluorobenzonitrile reflects its structural features:
- A benzene ring serves as the parent hydrocarbon
- A nitrile group (-C≡N) occupies position 1
- A chloromethyl substituent (-CH₂Cl) is attached at position 2
- A fluorine atom is bonded to position 5
This nomenclature follows priority rules where the nitrile group receives the lowest possible locant (position 1), with subsequent substituents numbered accordingly. The compound belongs to the broader class of halogenated benzonitriles, characterized by the presence of both cyano and halogen functional groups on an aromatic framework. Its molecular formula is C₈H₅ClFN, with a molar mass of 173.58 g/mol.
Position in Contemporary Organic Chemistry Research
In modern synthetic chemistry, 2-(chloromethyl)-5-fluorobenzonitrile occupies a strategic niche due to three key attributes:
- Electrophilic reactivity : The chloromethyl group undergoes nucleophilic substitution, enabling cross-coupling reactions
- Aromatic directing effects : The meta-directing nitrile and ortho/para-directing fluorine create unique regiochemical landscapes for further functionalization
- Steric profile : The chloromethyl substituent introduces controlled steric hindrance without completely blocking aromatic reactivity
These properties make it valuable for constructing complex molecules, particularly in pharmaceutical synthesis. Recent applications include its use as a precursor for:
Properties
Molecular Formula |
C8H5ClFN |
|---|---|
Molecular Weight |
169.58 g/mol |
IUPAC Name |
2-(chloromethyl)-5-fluorobenzonitrile |
InChI |
InChI=1S/C8H5ClFN/c9-4-6-1-2-8(10)3-7(6)5-11/h1-3H,4H2 |
InChI Key |
GHCKTMFNZWSVDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)CCl |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme and Conditions
The most straightforward route involves the chloromethylation of 5-fluorobenzonitrile or its positional isomers using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. This method proceeds via the formation of a chloromethyl ether intermediate, which subsequently undergoes electrophilic substitution on the aromatic ring.
| Parameter | Condition |
|---|---|
| Starting material | 5-fluorobenzonitrile |
| Chloromethylating agent | Formaldehyde + HCl |
| Catalyst | Zinc chloride (Lewis acid) |
| Solvent | Usually aqueous or organic solvents (e.g., dichloromethane) |
| Temperature | Ambient to reflux (25–80 °C) |
| Reaction time | Several hours (4–12 h) |
Mechanistic Insights
- The Lewis acid activates formaldehyde and HCl to generate the chloromethyl cation or chloromethyl ether intermediate.
- Electrophilic aromatic substitution occurs preferentially at the 2-position due to electronic and steric effects influenced by the fluorine and nitrile substituents.
- Careful control of temperature and reagent stoichiometry is critical to minimize side reactions such as poly-chloromethylation or hydrolysis of the nitrile group.
Yield and Purity
- Yields typically range from 70% to 85% under optimized conditions.
- Purification is often achieved by crystallization or column chromatography.
- Analytical characterization includes ^1H and ^13C NMR, mass spectrometry, and elemental analysis to confirm substitution pattern and purity.
Halogen Exchange and Substitution Routes
An alternative approach involves preparing a bromomethyl or other halomethyl derivative of 2-fluorobenzonitrile followed by halogen exchange to introduce chlorine.
Preparation of 5-(Bromomethyl)-2-fluorobenzonitrile
- Synthesized by bromomethylation of 2-fluorobenzonitrile using N-bromosuccinimide (NBS) with radical initiators such as azobisisobutyronitrile (AIBN).
- Reaction is carried out in inert solvents like carbon tetrachloride or dichloromethane under reflux.
- This intermediate can be isolated and purified by column chromatography.
Halogen Exchange to Chloromethyl
- The bromomethyl group can be converted to chloromethyl via nucleophilic substitution using chloride salts (e.g., sodium chloride) under appropriate conditions.
- This step requires careful control to prevent elimination or side reactions.
Industrial and Scale-Up Considerations
Continuous Flow Synthesis
- Industrial production often employs continuous flow reactors to improve heat and mass transfer.
- This allows precise control over reaction temperature, stoichiometry, and residence time, enhancing yield and reproducibility.
- Flow methods also facilitate safer handling of reactive chloromethylating agents.
Solvent and Waste Management
- Use of recyclable solvents such as toluene or dichloromethane is common.
- Sulfuric acid phases and other reagents can be recycled mechanically to reduce waste and cost.
- Reaction work-up typically involves aqueous quenching, organic extraction, and drying.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct chloromethylation | 5-fluorobenzonitrile | Formaldehyde, HCl, ZnCl2 | 25–80 °C, 4–12 h | 70–85 | Requires careful temperature control |
| Bromomethylation + halogen exchange | 2-fluorobenzonitrile | NBS, AIBN (radical initiator); NaCl | Reflux in CCl4 or CH2Cl2 | 60–80 | Two-step process, purification needed |
| Industrial continuous flow | Same as above | Same as above | Controlled flow reactor conditions | >85 | Enhanced control, scalability |
Research Findings and Optimization Notes
- Selectivity: The presence of fluorine at the 5-position directs chloromethylation predominantly to the 2-position due to electronic effects, confirmed by NMR studies.
- Side Reactions: Over-chloromethylation and hydrolysis of nitrile groups are common side reactions; mitigated by controlled reagent addition and temperature.
- Catalyst Choice: Zinc chloride is preferred for its Lewis acidity and mild reaction conditions, reducing by-product formation.
- Purification: Crystallization from ethanol or column chromatography using hexane/ethyl acetate mixtures yields high-purity product.
- Environmental Impact: Recycling of sulfuric acid and solvents reduces wastewater and hazardous waste generation.
Analytical Characterization
- NMR Spectroscopy: ^1H NMR shows characteristic singlet for chloromethyl protons near δ 4.5 ppm; aromatic protons appear between δ 7.0–7.8 ppm with splitting patterns influenced by fluorine.
- Mass Spectrometry: Molecular ion peak consistent with C8H5ClFN (m/z ~168–170).
- Elemental Analysis: Confirms carbon, hydrogen, nitrogen, chlorine, and fluorine content matching theoretical values.
- Chromatography: HPLC or GC used to assess purity and monitor reaction progress.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-fluorobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) are typical.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, or ethers depending on the nucleophile used.
Oxidation: Products include 2-(chloromethyl)-5-fluorobenzaldehyde or 2-(chloromethyl)-5-fluorobenzoic acid.
Reduction: The major product is 2-(chloromethyl)-5-fluorobenzylamine.
Scientific Research Applications
2-(Chloromethyl)-5-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the development of bioactive molecules and as a building block for drug discovery.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-fluorobenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the compound could act as an enzyme inhibitor by binding to the active site and preventing substrate access. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound it is interacting with .
Comparison with Similar Compounds
Structural and Functional Group Variations
Halogen-Substituted Benzonitriles
- 2-Chloro-5-(trifluoromethyl)benzonitrile (CAS 328-87-0) Functional Groups: Chloro (–Cl) and trifluoromethyl (–CF3) at positions 2 and 3. This compound is classified as environmentally hazardous (R51/53) . Applications: Intermediate in herbicides and fluorinated polymers.
5-Chloro-2,4-difluorobenzonitrile (CAS 887267-38-1)
Amino-Substituted Benzonitriles
- 4-Amino-2-chloro-5-fluorobenzonitrile (CAS 1228376-68-8) Functional Groups: Amino (–NH2) at position 4, chloro (–Cl) at 2, and fluorine (–F) at 4. Comparison: The –NH2 group introduces basicity and hydrogen-bonding capacity, enhancing solubility in polar solvents. Unlike the chloromethyl group, –NH2 enables condensation or amide bond formation . Applications: Pharmaceutical intermediates, particularly in antimalarial research .
Aldehyde-Substituted Benzonitriles
- 2-Fluoro-5-formylbenzonitrile (CAS 218301-22-5)
- Functional Groups : Formyl (–CHO) at position 5 and fluorine (–F) at position 2.
- Comparison : The –CHO group is highly reactive in nucleophilic additions (e.g., Grignard reactions), whereas –CH2Cl is better suited for SN2 reactions. This compound’s lower thermal stability (due to –CHO) contrasts with the chloromethyl analog’s robustness .
Physicochemical Properties
*Calculated based on molecular formula.
Biological Activity
2-(Chloromethyl)-5-fluorobenzonitrile is an organic compound characterized by a chloromethyl group and a fluorine atom attached to a benzene ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development. The presence of both chlorine and fluorine atoms can significantly influence the compound's reactivity, biological activity, and pharmacokinetic properties.
The molecular formula for 2-(Chloromethyl)-5-fluorobenzonitrile is C8H6ClFN, with a molecular weight of approximately 175.59 g/mol. Its structure can be represented as follows:
The biological activity of 2-(Chloromethyl)-5-fluorobenzonitrile is primarily attributed to its ability to interact with various biological targets through mechanisms such as:
- Chloromethylation : The chloromethyl group can undergo nucleophilic substitution reactions, allowing for the formation of derivatives that may exhibit enhanced biological activity.
- Fluorine Substitution : The presence of fluorine often increases lipophilicity and alters the electronic properties of the molecule, which can enhance its binding affinity to biological targets.
Antimicrobial Activity
Research indicates that compounds similar to 2-(Chloromethyl)-5-fluorobenzonitrile exhibit significant antimicrobial properties. A study on fluoroaryl derivatives demonstrated that these compounds could reduce mutagenicity in bacterial models, suggesting potential applications in developing antimicrobial agents .
Antimutagenic Properties
In a case study involving fluoroaryl derivatives, it was found that 2-(Chloromethyl)-5-fluorobenzonitrile could potentially reduce mutagenicity induced by known mutagens like sodium azide and benzo[a]pyrene. This antimutagenic activity correlates with antioxidant properties that may promote DNA repair mechanisms .
Structure-Activity Relationship (SAR)
The introduction of fluorine into the structure has been shown to alter the biological activity profile significantly. For instance, compounds with fluorine substitution generally exhibit improved pharmacokinetic properties, including increased stability and bioavailability. A structure-activity relationship analysis revealed that varying the positions of substituents on the benzene ring could lead to different biological outcomes .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
